Lipophilicity and Polar Surface Area vs. 7-Methyl-3-phenyl Core
The target compound exhibits a calculated LogP of 1.60 and a topological polar surface area (TPSA) of 86.14 Ų, reflecting the contributions of the 3-nitrophenyl and 7-chloro substituents [1]. In contrast, the unsubstituted phenyl analog 7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]triazine has a lower molecular weight (224.27 g/mol) and lacks the hydrogen-bond-accepting nitro group, resulting in a significantly different polarity profile .
| Evidence Dimension | Predicted LogP and Polar Surface Area |
|---|---|
| Target Compound Data | LogP: 1.60; TPSA: 86.14 Ų |
| Comparator Or Baseline | 7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]triazine: No reported LogP/TPSA; MW 224.27 g/mol, no H-bond acceptors beyond core |
| Quantified Difference | Target compound has at least 2 additional H-bond acceptors (nitro group) and higher TPSA, indicating greater polarity and metabolic stability potential. |
| Conditions | In silico prediction using JChem (Chembase) |
Why This Matters
A higher TPSA and balanced LogP are key discriminators for CNS penetration avoidance and favorable oral bioavailability profiles in drug discovery programs.
- [1] Chembase. 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[3,2-c][1,2,4]triazine. CBID:84562. http://www.chembase.cn/molecule-84562.html (accessed 2026-05-05). View Source
